5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

描述

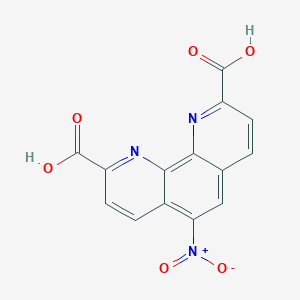

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C({14})H({7})N({3})O({6}). It is a derivative of 1,10-phenanthroline, featuring nitro and carboxylic acid functional groups. This compound is notable for its applications in coordination chemistry, where it acts as a ligand, and in various scientific research fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the nitration of 1,10-phenanthroline-2,9-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenanthroline ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alcohols with sulfuric acid as a catalyst for esterification.

Major Products:

Reduction: 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid.

Esterification: Methyl or ethyl esters of this compound.

科学研究应用

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a complex organic compound known for its diverse applications across various scientific fields. This article explores its applications in analytical chemistry, biochemistry, and materials science, providing comprehensive data tables and case studies to illustrate its significance.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 313.22 g/mol. Its structure features a phenanthroline backbone with two carboxylic acid groups and a nitro group, enhancing its reactivity and biological activity. The compound is typically available in hydrated form and exhibits significant solubility in polar solvents.

Analytical Chemistry

Chelating Agent for Metal Ions

This compound is widely used as a chelating agent in various analytical methods. It forms stable complexes with metal ions, which can be utilized in redox titrations. The ability to effectively bind transition metals makes it valuable for determining metal ion concentrations in solution .

Table 1: Metal Ion Complexation

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Iron | 7.5 | Redox titrations |

| Copper | 6.8 | Trace analysis |

| Zinc | 5.9 | Environmental monitoring |

Biochemistry

Mediator in Enzyme Reactions

In biochemistry, this compound acts as a mediator for glucose oxidase (GOX), exhibiting antituberculous activity. It enhances the efficiency of enzyme reactions by facilitating electron transfer processes . This property makes it suitable for developing reagent-less biosensors and biofuel cells.

Case Study: Glucose Oxidase Mediator

In a study examining the efficacy of this compound as a mediator, researchers found that it significantly improved the reaction rates of GOX compared to traditional mediators. This enhancement was attributed to the compound's ability to stabilize the enzyme's active form .

Materials Science

Synthesis of Lanthanide Complexes

The compound has been utilized in synthesizing novel lanthanide complexes (e.g., Eu³⁺, Tb³⁺). These complexes exhibit unique photophysical properties suitable for various applications in luminescent materials and sensors . The triplet state energy of the ligand allows effective sensitization of lanthanide luminescence.

Table 2: Photophysical Properties of Lanthanide Complexes

| Complex | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Eu(5-NP) | 615 | 20 |

| Tb(5-NP) | 545 | 15 |

| Sm(5-NP) | 600 | 18 |

作用机制

The compound exerts its effects primarily through its ability to chelate metal ions. The nitro and carboxylic acid groups enhance its binding affinity to metal centers, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, depending on the metal ion involved and the biological context.

相似化合物的比较

1,10-Phenanthroline: Lacks the nitro and carboxylic acid groups, making it less versatile in forming metal complexes.

2,9-Dimethyl-1,10-phenanthroline: Substituted with methyl groups instead of nitro and carboxylic acid groups, affecting its binding properties.

5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid: The amino group provides different reactivity compared to the nitro group.

Uniqueness: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which enhance its ability to form stable and diverse metal complexes. This makes it particularly valuable in applications requiring strong and specific metal ion binding.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

生物活性

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is a heterocyclic compound recognized for its significant biological activities, particularly in antimicrobial applications. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C₁₄H₇N₃O₆

Molecular Weight : 313.23 g/mol

CAS Number : 164394-23-4

IUPAC Name : this compound

5NP exhibits a unique mechanism primarily targeting Mycobacterium tuberculosis (M. tuberculosis) . The compound is activated in an F420-dependent manner , leading to the formation of reactive metabolites that induce autophagy in macrophages and contribute to the bactericidal effects against both extracellular and intracellular forms of the bacteria.

Key Mechanisms:

- Activation : The presence of F420 is essential for the activation of 5NP, which results in the production of 1,10-phenanthroline and other metabolites.

- Autophagy Induction : The metabolites generated can induce autophagy in immune cells, enhancing the clearance of M. tuberculosis.

- Bactericidal Activity : The compound has demonstrated efficacy in killing M. tuberculosis by penetrating cell membranes and disrupting metabolic processes.

Biological Applications

5NP has been studied for various biological applications:

- Antimicrobial Activity : It shows promising results against M. tuberculosis and other bacterial strains .

- Enzyme Interaction : The compound acts as a mediator for glucose oxidase (GOX), suggesting potential interactions with metabolic pathways.

- Coordination Chemistry : Its ability to form stable complexes with metal ions makes it valuable in biochemical assays and sensor development .

Research Findings

Numerous studies have explored the biological activity of 5NP:

Table 1: Summary of Key Research Findings on 5NP

Case Studies

-

Antimicrobial Efficacy Against M. tuberculosis :

A study highlighted that 5NP effectively reduced the viability of M. tuberculosis in vitro, indicating its potential as a therapeutic agent in treating tuberculosis infections. -

Mechanistic Insights into Autophagy Induction :

Research demonstrated that the metabolites produced from 5NP activation could trigger autophagic pathways in macrophages, enhancing their ability to combat intracellular pathogens. -

Comparison with Other Phenanthroline Derivatives :

Studies comparing 5NP with other derivatives such as 1,10-phenanthroline-2,9-dicarboxylic acid revealed that the nitro group significantly enhances its reactivity and biological activity, making it a more potent candidate for drug development .

属性

IUPAC Name |

5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXNUFLUBLEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428798 | |

| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164394-23-4 | |

| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。